N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Activity
N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide may have potential in cancer research, particularly in the development of anticancer and antiangiogenic agents. A study by Romagnoli et al. (2015) on 3-arylaminobenzofuran derivatives, closely related to N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide, showed significant antiproliferative activity against cancer cells. These compounds inhibited tubulin polymerization, induced apoptosis, and demonstrated potent vascular disrupting properties, which could make them valuable in cancer therapy (Romagnoli et al., 2015).
Antiurease and Antioxidant Activities
Compounds related to N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide have been evaluated for their bioactivities, including antiurease and antioxidant activities. Sokmen et al. (2014) synthesized a series of 1,2,4-triazole derivatives and evaluated them for various bioactivities. The results indicated that these compounds possessed significant antiurease and antioxidant activities, suggesting a potential for N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide derivatives in addressing conditions related to oxidative stress and urease-mediated pathologies (Sokmen et al., 2014).
Leukotriene Receptor Antagonism
The research by Ando et al. (2004) into 3-acetoacetylaminobenzo[b]furan derivatives, which share structural similarities with N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide, revealed moderate cysteinyl leukotriene 1 and 2 receptor antagonistic activities. These findings suggest a potential application in treating conditions mediated by leukotrienes, such as asthma and allergic reactions (Ando et al., 2004).
GABAB-Receptor Antagonism
Kerr et al. (1989) investigated benzofuran analogues of baclofen, which are structurally related to N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide, as GABAB-receptor antagonists. These compounds showed efficacy in antagonizing the effects of baclofen in guinea-pig ileum and rat neo-cortical slice preparations, indicating potential applications in neurological research, particularly in studying GABAB-receptor-mediated processes (Kerr et al., 1989).
Eigenschaften
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-15(2)25-20-9-7-18(8-10-20)21(23)22-13-16-3-5-17(6-4-16)19-11-12-24-14-19/h3-12,14-15H,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABQPWCIQWUKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.